

# quantitative analysis of JAK2 inhibition with JAK2-IN-10

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Compound of Interest		
Compound Name:	JAK2-IN-10	
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# Quantitative Analysis of JAK2 Inhibition with TG101348

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantitative analysis of Janus kinase 2 (JAK2) inhibition using the selective inhibitor TG101348. This document outlines the necessary protocols for in vitro kinase assays, cell-based proliferation assays, and western blotting to assess the potency and cellular effects of TG101348.

### Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is essential for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the JAK2 signaling pathway, often due to mutations like V617F, is a key driver in various myeloproliferative neoplasms (MPNs).[2] TG101348 (also known as Fedratinib) is a potent and selective small-molecule inhibitor of JAK2.[3][4] This document provides detailed methodologies for quantifying the inhibitory activity of TG101348 against JAK2.

### **Quantitative Data Summary**



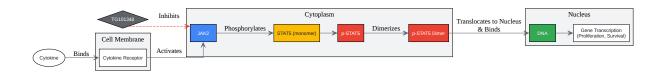
The inhibitory potency of TG101348 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Assay Type	Target	Cell Line/System	IC50 Value (nM)	Reference(s)
In Vitro Kinase Assay	JAK2	Cell-free	~3	[3][5]
In Vitro Kinase Assay	JAK2 V617F	Cell-free	3	[3]
In Vitro Kinase Assay	JAK1	Cell-free	105	[2]
In Vitro Kinase Assay	JAK3	Cell-free	996	[2]
Cell Proliferation Assay	JAK2 V617F	HEL	305	[3]
Cell Proliferation Assay	JAK2 V617F	Ba/F3- JAK2V617F	270	[3]
Cell Proliferation Assay	-	Ba/F3 (parental)	~420	[6]
Cell Proliferation Assay	KIT V560G	HMC-1.1	740	[6]
Cell Proliferation Assay	KIT D816V, V560G	HMC-1.2	407	[6]

## **Signaling Pathway**

The canonical JAK2/STAT5 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT5 proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription involved in cell proliferation and survival.[7][8]





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Figure 1. The JAK2/STAT5 signaling pathway and the inhibitory action of TG101348.

# Experimental Protocols In Vitro JAK2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of TG101348 on JAK2 kinase activity in a cell-free system.

#### Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP
- JAK2-specific peptide substrate
- TG101348
- · 96-well plates
- Plate reader

#### Procedure:

Prepare a serial dilution of TG101348 in kinase buffer.

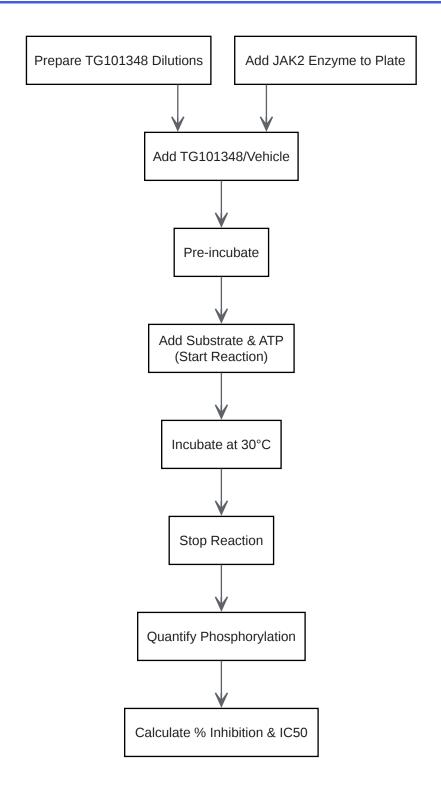




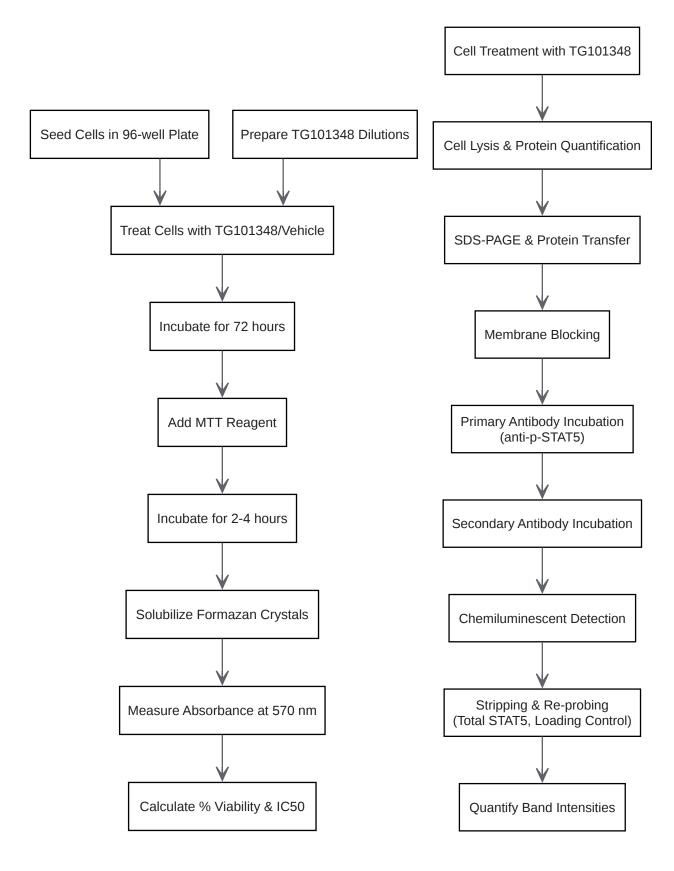


- In a 96-well plate, add the recombinant JAK2 enzyme to each well.
- Add the diluted TG101348 or vehicle control (e.g., DMSO) to the wells.
- Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Calculate the percent inhibition for each TG101348 concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.









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